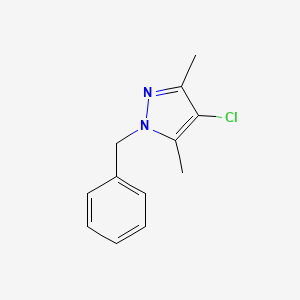

1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Chemical Sciences

The pyrazole nucleus is a cornerstone in the development of a multitude of compounds with significant applications across various scientific disciplines. nih.govproquest.com Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.govproquest.com Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. biomedpharmajournal.org The presence of two nitrogen atoms in the ring allows for diverse substitution patterns, enabling fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.govproquest.com

Beyond pharmaceuticals, pyrazoles are integral to the development of agrochemicals, such as herbicides and insecticides. biomedpharmajournal.org Their utility also extends to materials science, where they are used in the creation of dyes, fluorescent probes, and ligands for catalysis. The versatility of the pyrazole ring, stemming from its aromaticity, multiple reaction sites, and ability to form stable complexes with metals, ensures its continued importance in synthetic and medicinal chemistry. nih.govproquest.com

Overview of 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole within the Substituted Pyrazole Landscape

The compound this compound is a specific derivative within the vast family of substituted pyrazoles. Its structure features a pyrazole core with methyl groups at positions 3 and 5, a chloro group at position 4, and a benzyl (B1604629) group attached to one of the nitrogen atoms. While specific research exclusively dedicated to this exact molecule is not extensively documented in publicly available literature, its chemical characteristics and potential reactivity can be inferred from the extensive body of knowledge on analogous pyrazole derivatives.

Synthesis and Chemical Properties:

The synthesis of this compound would likely involve a multi-step process. A common approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In this case, the starting pyrazole core, 3,5-dimethylpyrazole, can be synthesized from acetylacetone (B45752) and hydrazine. nih.gov Subsequent functionalization would be required to introduce the chloro and benzyl groups.

The chlorination of the pyrazole ring at the 4-position is a known transformation, often achieved using various chlorinating agents. Following the formation of 4-chloro-3,5-dimethylpyrazole, the final step would be the N-benzylation. The alkylation of pyrazoles is a well-established reaction, and various methods exist for introducing a benzyl group onto one of the nitrogen atoms. researchgate.net

The physicochemical properties of this compound can be predicted based on its structure. The presence of the benzyl group would increase its lipophilicity compared to the un-benzylated precursor. The chloro substituent would further influence its electronic properties and reactivity.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Detailed Research Findings:

Contemporary Research Challenges and Opportunities in Pyrazole Chemistry

Despite the long history and extensive study of pyrazole chemistry, several challenges and opportunities continue to drive research in this area. One of the primary challenges is the regioselective synthesis of unsymmetrically substituted pyrazoles. nih.govproquest.com Controlling the position of different substituents on the pyrazole ring is crucial for tailoring the properties of the final compound, and developing new, efficient, and selective synthetic methodologies remains an active area of research.

The functionalization of the pyrazole core, particularly at the less reactive C-H bonds, presents another significant challenge. nih.govproquest.com Developing catalytic methods for direct C-H functionalization would provide more efficient routes to novel pyrazole derivatives. Furthermore, the exploration of green and sustainable synthetic methods for pyrazole synthesis and modification is a growing area of interest, aiming to reduce the environmental impact of chemical processes.

Opportunities in pyrazole chemistry are vast and exciting. The continued exploration of pyrazole derivatives in drug discovery is expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov The design and synthesis of new pyrazole-based materials with unique optical, electronic, or catalytic properties hold great promise for applications in materials science and technology. Additionally, the investigation of pyrazoles in the context of supramolecular chemistry and as ligands in coordination chemistry continues to uncover new and interesting applications. nih.govproquest.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-chloro-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFPUGDYPQSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Analysis

Reaction Pathways for Pyrazole (B372694) Formation

The synthesis of the pyrazole core of 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole is typically achieved through a well-established condensation reaction. The most common and versatile method for constructing the pyrazole ring involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov For the specific target molecule, the precursors would be benzylhydrazine and a chlorinated β-diketone, namely 3-chloro-2,4-pentanedione.

The reaction mechanism is believed to proceed in a stepwise fashion. orgsyn.orgresearchgate.net Initially, one of the carbonyl groups of the diketone reacts with the terminal nitrogen of benzylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group. The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the stable, aromatic this compound ring. orgsyn.org While this is a common pathway, multicomponent syntheses where the dicarbonyl compound is formed in situ have also been developed to streamline the process. beilstein-journals.org

A proposed pathway is outlined below:

Nucleophilic Attack: Benzylhydrazine attacks one of the carbonyl carbons of 3-chloro-2,4-pentanedione.

Intermediate Formation: A hemiaminal intermediate is formed, which quickly dehydrates to a hydrazone.

Intramolecular Cyclization: The remaining -NH group of the hydrazine moiety attacks the second carbonyl carbon.

Dehydration: The resulting five-membered ring intermediate eliminates a molecule of water to form the aromatic pyrazole ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Pyrazoles are classified as electron-rich heterocyclic systems, which makes them susceptible to electrophilic aromatic substitution (SEAr) reactions. nih.govrrbdavc.org The pyrazole ring has three carbon atoms (C3, C4, and C5), but electrophilic attack does not occur randomly. Due to the electronic nature of the two adjacent nitrogen atoms, the C4 position is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. pharmdbm.compharmaguideline.com Attack at the C3 or C5 positions results in a highly unstable cationic intermediate where the positive charge is placed on an electronegative nitrogen atom, making this pathway energetically unfavorable. rrbdavc.org Consequently, reactions such as nitration, halogenation, and sulfonation preferentially occur at the C4 position. scribd.com

The reactivity of the pyrazole ring in this compound is modulated by the substituents attached to it. These groups influence the electron density of the ring and stabilize the intermediate formed during substitution. wikipedia.org

3,5-Dimethyl Groups: The two methyl groups at the C3 and C5 positions are electron-donating groups (EDGs) through an inductive effect. They increase the electron density of the pyrazole ring, thereby activating it towards electrophilic attack. mdpi.com This enhanced electron density is particularly pronounced at the C4 position, further favoring substitution at this site. nih.gov

1-Benzyl Group: The benzyl (B1604629) group attached to the N1 nitrogen atom can have a modest influence on the electronic properties of the ring. While it is not as strongly activating as other groups, its presence ensures a single, non-tautomerizing product. nih.gov

4-Chloro Group: The chlorine atom at the C4 position is an electron-withdrawing group via induction, which deactivates the ring toward further electrophilic substitution. However, its presence in the final molecule is the result of an electrophilic substitution (chlorination) at the most activated position of the 1-benzyl-3,5-dimethyl-1H-pyrazole precursor.

The combined electron-donating effects of the two methyl groups significantly activate the pyrazole ring, making the C4 position highly susceptible to electrophilic attack, which allows for the introduction of the chloro substituent.

The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is strongly directed to the C4 position. This preference is a direct consequence of the stability of the cationic intermediate, often referred to as a sigma complex or arenium ion, that is formed during the reaction mechanism. masterorganicchemistry.comstackexchange.com

When an electrophile attacks the C4 position of a 1,3,5-substituted pyrazole, the resulting positive charge can be delocalized across the ring system without being forced onto the electronegative nitrogen atoms. In contrast, attack at C3 or C5 would generate a resonance structure where a nitrogen atom bears a positive charge, which is a significantly less stable arrangement. rrbdavc.org The electron-donating methyl groups at C3 and C5 further stabilize the intermediate from C4 attack by donating electron density to the positively charged ring. Therefore, the chlorination of 1-benzyl-3,5-dimethyl-1H-pyrazole occurs selectively at the C4 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles

| Reaction | Reagents | Electrophile | Predominant Position of Substitution | Resulting Product (from Pyrazole) |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Halogenation | Cl₂, Br₂, or I₂ | X⁺ (e.g., Br⁺) | C4 | 4-Halopyrazole pharmdbm.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde |

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C4 position of this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov Halogenated pyrazoles are known to undergo such reactions. The reactivity of the C-Cl bond towards nucleophilic attack is enhanced by the presence of the two ring nitrogen atoms, which can stabilize the additional negative charge of the intermediate Meisenheimer complex through resonance.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion.

The flanking methyl groups at C3 and C5 may exert some steric hindrance, but a wide variety of nucleophiles can typically displace the 4-chloro substituent.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | NaOH | 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ol |

| Alkoxide | NaOCH₃ | 1-benzyl-4-methoxy-3,5-dimethyl-1H-pyrazole |

| Amine | R₂NH | 4-(dialkylamino)-1-benzyl-3,5-dimethyl-1H-pyrazole |

| Thiolate | NaSR | 1-benzyl-4-(alkylthio)-3,5-dimethyl-1H-pyrazole |

| Cyanide | NaCN | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile |

Tautomerism and its Impact on Chemical Behavior

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles. acs.orgacs.org For a molecule like 3,5-dimethylpyrazole, a proton can reside on either of the two ring nitrogen atoms (N1 or N2). This results in a rapid equilibrium between two tautomeric forms which are, in this symmetrical case, identical. acs.org This prototropic exchange can influence the compound's reactivity and spectroscopic properties. nih.gov

However, in this compound, the N1 position is substituted with a benzyl group. This covalent bond prevents the migration of a proton between the nitrogen atoms. researchgate.net As a result, this compound is a "fixed" derivative and does not exhibit annular tautomerism. This structural rigidity simplifies its chemical behavior, as reactions occur on a single, well-defined molecule rather than a mixture of equilibrating tautomers. This leads to more predictable reactivity and regioselectivity in subsequent chemical transformations.

Radical Processes in Pyrazole Chemistry

The pyrazole scaffold can participate in and be synthesized via radical-mediated pathways. orientjchem.orgorganic-chemistry.org Research has shown that pyrazole derivatives can be involved in radical addition reactions, and N-pyrazolyl radicals can be generated as reactive intermediates. nih.govacs.org

For this compound, the C4-Cl bond is a potential site for radical reactions. Under specific conditions, such as exposure to UV light or the use of a radical initiator, this bond could undergo homolytic cleavage to generate a 1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl radical. This highly reactive species could then engage in a variety of subsequent reactions, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form 1-benzyl-3,5-dimethyl-1H-pyrazole.

Addition to unsaturated systems: Addition to the double or triple bonds of alkenes or alkynes, forming new carbon-carbon bonds.

Coupling reactions: Dimerization with another pyrazolyl radical or cross-coupling with other radical species.

Additionally, some studies have investigated the ability of pyrazole derivatives to act as free-radical scavengers, indicating their capacity to interact with and neutralize radical species. researchgate.netnih.gov The specific behavior of this compound in radical processes would depend on the reaction conditions and the nature of other reactive species present.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-3,5-dimethyl-1H-pyrazole |

| 1-benzyl-3,5-dimethyl-1H-pyrazol-4-ol |

| 1-benzyl-4-methoxy-3,5-dimethyl-1H-pyrazole |

| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile |

| 3,5-dimethylpyrazole |

| 3-chloro-2,4-pentanedione |

| 4-Nitropyrazole |

| 4-Halopyrazole |

| Benzylhydrazine |

| Pyrazole-4-sulfonic acid |

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for the characterization of novel or synthesized chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools that offer a "fingerprint" of the molecule's structure.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the spectrum of this compound, distinct signals are expected for the protons of the benzyl (B1604629) group and the two methyl groups attached to the pyrazole (B372694) ring.

The introduction of an electron-withdrawing chlorine atom at the C4 position of the pyrazole ring influences the chemical shifts of the nearby methyl groups. Compared to its unchlorinated precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole, the signals for the C3-CH₃ and C5-CH₃ protons in the chlorinated compound are expected to shift slightly downfield due to the inductive effect of the chlorine. The benzylic methylene (B1212753) protons (CH₂) typically appear as a sharp singlet, while the aromatic protons of the phenyl ring present as a multiplet in the aromatic region of the spectrum.

Table 1: ¹H NMR Spectral Data Comparison Data for 1-benzyl-3,5-dimethyl-1H-pyrazole is experimental rsc.org; data for this compound is predicted based on substituent effects.

| Proton Assignment | 1-benzyl-3,5-dimethyl-1H-pyrazole δ (ppm) | This compound (Predicted) δ (ppm) | Multiplicity | Integration |

| C5-CH₃ | 2.11 | ~2.2-2.3 | Singlet | 3H |

| C3-CH₃ | 2.22 | ~2.3-2.4 | Singlet | 3H |

| N-CH₂ | 5.14 | ~5.2-5.3 | Singlet | 2H |

| Aromatic H (Phenyl) | 7.02 (d), 7.15-7.28 (m) | ~7.1-7.4 | Multiplet | 5H |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, signals are expected for the two methyl carbons, the benzylic methylene carbon, the five pyrazole ring carbons, and the carbons of the phenyl ring.

The most significant effect of chlorination at C4 is the dramatic downfield shift of the C4 signal itself and the shielding/deshielding effects on the adjacent C3 and C5 carbons. The C4 carbon, directly bonded to chlorine, will be significantly deshielded. The signals for C3 and C5 are also influenced, though to a lesser extent.

Table 2: ¹³C NMR Spectral Data Comparison Data for 1-benzyl-3,5-dimethyl-1H-pyrazole is experimental rsc.org; data for this compound is predicted based on substituent effects.

| Carbon Assignment | 1-benzyl-3,5-dimethyl-1H-pyrazole δ (ppm) | This compound (Predicted) δ (ppm) |

| C5-CH₃ | 11.3 | ~11-12 |

| C3-CH₃ | 13.5 | ~13-14 |

| N-CH₂ | 52.5 | ~52-53 |

| C4 | 105.7 | ~115-125 |

| C (ipso-phenyl) | 138.9 | ~138-139 |

| C3 | 137.2 | ~140-142 |

| C5 | 147.2 | ~148-150 |

| C (ortho, meta, para-phenyl) | 126.5, 127.5, 128.9 | ~126-129 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations among the protons of the phenyl ring, but no cross-peaks would be expected between the singlets of the methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the methylene protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

The C3-CH₃ protons correlating to the C3 and C4 carbons of the pyrazole ring.

The C5-CH₃ protons correlating to the C5 and C4 carbons.

The N-CH₂ protons correlating to the N1-adjacent pyrazole carbons (C5) and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A key NOESY correlation would be observed between the benzylic N-CH₂ protons and both the C5-CH₃ protons and the ortho-protons of the phenyl ring, confirming their close spatial relationship.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. Pyrazole rings contain two distinct nitrogen environments: a "pyrrole-like" nitrogen (N1, bonded to the benzyl group) and a "pyridine-like" nitrogen (N2). These two nitrogens resonate at different chemical shifts. Based on studies of similar pyrazole derivatives, the pyridine-like N2 is typically found further downfield (less shielded) than the pyrrole-like N1 scilit.comresearchgate.netpsu.edu. The precise chemical shifts are sensitive to substitution on the ring.

Table 3: Predicted ¹⁵N NMR Chemical Shifts Predicted values based on general data for substituted pyrazoles scilit.comresearchgate.netpsu.edu. Shifts are referenced to nitromethane.

| Nitrogen Assignment | Predicted Chemical Shift Range (δ, ppm) |

| N1 (Pyrrole-like) | -160 to -180 |

| N2 (Pyridine-like) | -80 to -120 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound would display a series of characteristic absorption bands.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹ for the C-H bonds of the phenyl ring.

Aliphatic C-H Stretching: Absorptions for the methyl and methylene C-H bonds are expected in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyrazole and phenyl rings occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the 1000-1350 cm⁻¹ range.

C-Cl Stretching: The vibration for the carbon-chlorine bond is expected to appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1600 | Medium-Strong |

| CH₃/CH₂ Bending | 1370 - 1470 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. For this compound (molecular formula C₁₂H₁₃ClN₂), the expected molecular weight is approximately 220.69 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. Therefore, for this compound, one would expect to see peaks around m/z 220 and m/z 222, with a relative intensity ratio of roughly 3:1.

While specific experimental mass spectra for this compound are not widely published, data from the closely related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, shows a clear M+ and M+2 pattern for the chlorine atom. mdpi.comresearchgate.net Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the N-benzyl bond, which would likely yield a prominent fragment ion corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation could involve the loss of a chlorine atom or other substituents from the pyrazole ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 220 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 222 | Molecular ion with ³⁷Cl |

| [M-Cl]⁺ | 185 | Loss of Chlorine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The pyrazole ring, being an aromatic heterocyclic system, and the attached benzyl group both contain π-electrons that can undergo π → π* transitions.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of these chromophores. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on both the pyrazole and phenyl rings. The presence of the chloro group and methyl groups on the pyrazole ring, as well as the benzyl group, will cause shifts in the absorption maxima compared to unsubstituted pyrazole. Studies on other substituted pyrazoles indicate that such compounds typically exhibit absorption maxima in the UV region, often between 200 and 300 nm. materialsciencejournal.orgnist.govnist.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of closely related structures, such as 4-benzyl-3,5-dimethyl-1H-pyrazole, provides valuable insights. nih.govresearchgate.net For this related compound, the dihedral angle between the pyrazole and phenyl rings is a key conformational feature. nih.gov

In a crystal structure of this compound, one would expect to determine:

The planarity of the pyrazole ring.

The precise bond lengths of C-Cl, C-N, N-N, and C-C bonds.

The bond angles within the pyrazole ring and involving the substituents.

The dihedral angle between the plane of the pyrazole ring and the phenyl ring of the benzyl group.

The packing of molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or C-H···Cl hydrogen bonds.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-Cl, N-Cbenzyl). |

| Bond Angles (°) | The angles formed by three connected atoms. |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, with the molecular formula C₁₂H₁₃ClN₂, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ).

Table 4: Elemental Analysis Data for C₁₂H₁₃ClN₂

| Element | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 12.01 | 65.31 |

| Hydrogen (H) | 1.008 | 5.94 |

| Chlorine (Cl) | 35.45 | 16.07 |

Experimental results from an elemental analyzer for a pure sample of the compound would be expected to closely match these calculated values, typically within a ±0.4% margin, thereby confirming the empirical and molecular formula. mdpi.com

Theoretical and Computational Studies in Pyrazole Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been successfully applied to various pyrazole (B372694) derivatives to predict their properties with high accuracy. For 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, this analysis would determine key bond lengths, bond angles, and dihedral angles.

A crucial aspect of its conformation would be the relative orientation of the pyrazole and the benzyl (B1604629) rings. In a related compound, 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings was found to be 78.65 (19)° nih.govresearchgate.netnih.gov. Similarly, in (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, the pyrazole and phenyl rings are significantly non-coplanar, with a dihedral angle of 49.62(4)° researchgate.net. These findings suggest that the benzyl and pyrazole rings in this compound are also likely to be non-coplanar. The precise angles would be determined by steric hindrance and electronic interactions between the substituents.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Influences the reactivity at the 4-position of the pyrazole ring. |

| N1-C(benzyl) Bond Length | ~1.43 Å | Determines the strength of the connection between the pyrazole and benzyl moieties. |

Note: The values in this table are illustrative and based on typical bond lengths and angles in similar molecules. Precise values would require specific DFT calculations for this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity nih.gov.

For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring and the benzyl group, while the LUMO might be distributed over the pyrazole ring, influenced by the electron-withdrawing chloro group. The calculated HOMO-LUMO gap would provide insights into its potential for charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Illustrative | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

Note: These energy values are hypothetical and serve to illustrate the concept. Actual values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack chemrxiv.org. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating their nucleophilic character. The hydrogen atoms of the methyl and benzyl groups would exhibit positive potential, highlighting their electrophilic character. Such a map provides a visual guide to the molecule's interaction with other chemical species chemrxiv.orgresearchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions. For instance, in a related pyrazole derivative, NBO analysis revealed strong resonance interactions involving the lone pair orbitals of a pyrazole nitrogen atom with adjacent antibonding orbitals researchgate.net.

For this compound, NBO analysis would quantify the delocalization of electron density and the stability arising from hyperconjugative interactions. It could elucidate the nature of the C-Cl bond and the electronic interplay between the pyrazole ring, the benzyl group, and the various substituents. This analysis helps in understanding the intramolecular charge transfer processes that influence the molecule's stability and reactivity nih.gov.

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, calculated vibrational frequencies would provide a theoretical spectrum that could be compared with experimental data for structural confirmation. Key vibrational modes would include the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the pyrazole and phenyl rings, and the C-Cl stretching frequency. Studies on similar pyrazole compounds have shown good agreement between theoretical and experimental vibrational spectra researchgate.net.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2990-2900 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=N (Pyrazole) | Stretching | 1550-1500 |

Note: These are typical wavenumber ranges for the specified functional groups and their precise values for the title compound would be determined by computational calculations.

Prediction of Spectroscopic Data

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. eurasianjournals.comufrj.br These predictions are invaluable for complementing experimental data, aiding in spectral assignments, and providing a deeper understanding of the electronic structure and vibrational modes of the compound.

For pyrazole derivatives, DFT calculations can accurately forecast a range of spectroscopic data. For instance, theoretical calculations have been successfully employed to analyze the vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Vis) of pyrazole-based compounds. ufrj.br By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to assign specific vibrational modes to observed absorption bands.

Similarly, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. ufrj.br These calculations can provide information on the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved. This is crucial for understanding the photophysical properties of pyrazole derivatives.

Table 1: Predicted Spectroscopic Data for a Hypothetical Pyrazole Derivative

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.3-7.5 (Aromatic), 3.8 (CH₂), 2.2 (CH₃) | GIAO/B3LYP/6-311++G(d,p) |

| ¹³C NMR | Chemical Shift (ppm) | 145-150 (C=N), 125-130 (Aromatic), 50 (CH₂), 15 (CH₃) | GIAO/B3LYP/6-311++G(d,p) |

| IR | Vibrational Frequency (cm⁻¹) | ~3100 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch) | B3LYP/6-311++G(d,p) |

| UV-Vis | λmax (nm) | ~260 | TD-DFT/B3LYP/6-311++G(d,p) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrazole

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.2% |

| C···H/H···C | 20.1% |

| N···H/H···N | 12.5% |

| Cl···H/H···Cl | 8.7% |

| Other | 13.5% |

Computational Modeling of Tautomeric Equilibria and Energy Barriers

Tautomerism is a key feature of many pyrazole derivatives, where the labile proton on the nitrogen atom can migrate to different positions, leading to the existence of different tautomeric forms. nih.govmdpi.com Computational modeling provides a powerful means to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

Quantum chemical calculations, such as DFT, can be used to determine the optimized geometries and electronic energies of the different tautomers. researchgate.net The relative energies of the tautomers provide an indication of their relative populations at equilibrium. Furthermore, transition state theory can be applied to locate the transition state structure for the tautomeric interconversion and to calculate the activation energy barrier. These calculations can shed light on the kinetics of the tautomerization process. The stability of pyrazole tautomers is influenced by the nature of the substituents on the ring. nih.govresearchgate.net

Table 3: Calculated Relative Energies and Energy Barriers for Pyrazole Tautomerism

| Tautomer | Relative Energy (kcal/mol) | Energy Barrier for Interconversion (kcal/mol) | Computational Method |

|---|---|---|---|

| 1H-pyrazole | 0.00 | ~15-20 | DFT/B3LYP/6-311++G(d,p) |

| 3H-pyrazole | ~5-10 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, key intermediates, transition states, and reaction products can be identified. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For the synthesis of pyrazoles, such as the Knorr pyrazole synthesis, computational studies can provide insights into the stepwise mechanism of the reaction. researchgate.net This includes the initial nucleophilic attack, cyclization, and subsequent dehydration steps. By calculating the energies of the various species along the reaction coordinate, the rate-determining step can be identified, and the influence of substituents and reaction conditions on the reaction outcome can be rationalized. Theoretical calculations have also been used to propose mechanisms for the catalytic activity of pyrazole-containing metal complexes. mdpi.com

Advanced Applications in Chemical Sciences

Role as a Ligand in Coordination Chemistry

Pyrazole (B372694) and its derivatives are well-regarded as effective ligands in coordination chemistry due to the presence of two nitrogen atoms, which can act as Lewis bases. researchgate.net The specific substituents on the pyrazole ring, such as the benzyl (B1604629), chloro, and dimethyl groups in 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole, modulate the ligand's steric bulk and electron-donating capability, influencing the structure, stability, and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes Featuring Pyrazole Ligands

The synthesis of metal complexes using pyrazole-based ligands is a well-established field. These syntheses often involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. While specific synthetic routes for complexes of this compound are not extensively detailed, the behavior of closely related pyrazole ligands provides significant insight.

For instance, complexes involving 3,5-dimethyl-1H-pyrazole (Hdmpz) are readily synthesized. Two coordination compounds of copper(II), Cu(H₂O)(DMPZ)₂C₂O₄ and [Cu(H₂O)₂(CH₃COO)Br]n, have been synthesized using an oxidative dissolution method. nih.gov Similarly, molybdenum and manganese carbonyl complexes, such as cis,fac-[Mo(η³-allyl)(CO)₂(Hdmpz)₃]BAr'₄ and fac-[Mn(CO)₃(Hdmpz)₃]BAr'₄, have been prepared, demonstrating the versatility of dimethylpyrazole ligands in coordinating with various transition metals. nih.gov The synthesis of coordination polymers using pyrazole-based ligands has also been achieved through solvothermal reactions with late transition metal ions like Zn(II), Co(II), Cd(II), and Cu(II).

These established synthetic methodologies for related pyrazole compounds serve as a strong foundation for the preparation of novel metal complexes featuring the this compound ligand.

Ligand Design and Coordination Modes

The design of pyrazole ligands allows for a variety of coordination modes, which is a key aspect of their utility. The this compound ligand is expected to act primarily as a monodentate ligand, coordinating to a metal center through its sp²-hybridized pyridinic nitrogen atom (N2).

However, pyrazole derivatives can exhibit more complex coordination behaviors. Studies on 3,5-dimethyl-1H-pyrazole and its anion have revealed at least three distinct coordination modes with sodium atoms in a hexanuclear complex:

Monodentate coordination of the neutral pyrazole molecule.

Bridging coordination where the pyrazolate anion links three sodium atoms via its two nitrogen atoms.

A half-sandwich mode where the pyrazolate anion also coordinates to three sodium atoms. nih.gov

The presence of the bulky benzyl group at the N1 position of this compound would sterically hinder the N1 nitrogen from participating in coordination, reinforcing its role as a monodentate ligand through the N2 position. This predictability in coordination is a valuable feature in ligand design for creating specific molecular architectures.

Structural Analysis of Coordination Compounds

In a copper complex with 3,5-dimethyl-1H-pyrazole, Cu(H₂O)(DMPZ)₂C₂O₄, the Cu(II) ion exhibits a slightly distorted square-pyramidal coordination environment. nih.gov The equatorial positions are occupied by two nitrogen atoms from two monodentate pyrazole ligands and two oxygen atoms from a chelating oxalate (B1200264) anion. nih.gov The axial position is occupied by an oxygen atom from a water molecule. nih.gov

Structural data for manganese complexes with 3,5-dimethylpyrazole, such as [Mn(CO)₃(Hdmpz)₃]⁺, show the pyrazole ligands arranged in a fac geometry around the metal center. nih.gov In adducts like [Mn(CO)₃(Hdmpz)₃]·[ReO₄], the structure is stabilized by hydrogen bonds between the N-H groups of the pyrazole ligands and the oxygen atoms of the perrhenate (B82622) anion. nih.gov While the N-benzyl group of this compound precludes such N-H hydrogen bonding, the fundamental coordination geometries are expected to be similar, influenced by the electronic and steric demands of the ligand and metal ion.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| Cu(H₂O)(DMPZ)₂C₂O₄ | Cu(II) | Square-pyramidal | Two monodentate pyrazole ligands in the equatorial plane. nih.gov |

| fac-[Mn(CO)₃(Hdmpz)₃]⁺ | Mn(I) | Octahedral | Three pyrazole ligands arranged in a facial configuration. nih.gov |

| [Mn(CO)₃(Hdmpz)₃]·[ReO₄] | Mn(I) | Octahedral | Hydrogen bonding between pyrazole N-H and perrhenate oxygen. nih.gov |

Applications in Materials Science

The functional groups on the this compound ring make it a candidate for incorporation into advanced materials, including polymers and optoelectronic systems.

Development of Polymeric Materials (e.g., RAFT Agents)

One of the most significant applications of pyrazole derivatives in materials science is in the field of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Specifically, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have been identified as highly versatile dithiocarbamate (B8719985) RAFT agents.

These pyrazole-based RAFT agents demonstrate excellent control over the polymerization of a wide range of monomers, including both more activated monomers (MAMs) like methyl acrylate (B77674) and styrene, and less activated monomers (LAMs) such as vinyl acetate. rsc.org This broad applicability allows for the synthesis of polymers with low dispersity (Đ < 1.1 for MAMs) and high end-group fidelity. rsc.org

Crucially, the introduction of an electron-withdrawing substituent, such as a chloro group at the 4-position of the pyrazole ring, significantly enhances the activity of the RAFT agent. Theoretical and experimental findings show that 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate provides poly(methyl methacrylate) with more accurately predicted molar masses and substantially lower dispersities (Đ as low as 1.3) compared to the non-chlorinated parent compound. This enhancement makes these compounds highly effective for creating well-defined polymers and complex architectures like block copolymers.

| Monomer Type | Example Monomer | Dispersity (Đ) with Pyrazole RAFT Agent |

| More Activated Monomer (MAM) | Methyl Acrylate (MA) | < 1.1 rsc.org |

| More Activated Monomer (MAM) | N,N-dimethylacrylamide (DMA) | < 1.1 rsc.org |

| Less Activated Monomer (LAM) | Vinyl Acetate (VAc) | < 1.3 rsc.org |

| More Activated Monomer (MAM) | Methyl Methacrylate (MMA) | < 1.5 (improves with 4-chloro substitution) |

Exploration in Optoelectronic and Electronic Materials

While direct applications of this compound in optoelectronics are not yet widely established, the broader class of pyrazole derivatives is gaining attention for its potential in this area. Appropriately substituted pyrazoles can exhibit remarkable photophysical properties, including high fluorescence quantum yields and notable solvatochromic behavior. rsc.org

Research has shown that pyrazolyl-substituted polyconjugated molecules can serve as multifunctional materials for devices like organic light-emitting diodes (OLEDs). researchgate.net For example, new pyrazolo[3,4-b]quinoline derivatives have been synthesized and characterized for both photovoltaic and electroluminescent applications, emitting bluish-green light in OLED devices. mdpi.com The photophysical properties of these materials are highly dependent on their molecular structure, and functionalization allows for the tuning of these properties. researchgate.net The combination of a conjugated pyrazole system with benzyl and chloro substituents in this compound provides a scaffold that could be further functionalized to create novel materials for optoelectronic applications. Fused pyrazoles, in particular, are considered an attractive scaffold in the design of organic optoelectronic materials. rsc.org

Catalytic Applications

The catalytic potential of pyrazole derivatives is widely recognized, stemming from their ability to act as ligands for various metals and their potential for hydrogen bonding and other non-covalent interactions. However, a thorough search of scientific databases and chemical literature did not yield any specific examples of this compound being employed in catalytic applications.

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often employs structures capable of activating substrates through various mechanisms. While nitrogen-containing heterocycles are a cornerstone of organocatalyst design, there is no documented use of this compound as an organocatalyst. The electronic and steric properties conferred by the benzyl, chloro, and dimethyl substituents could theoretically modulate its basicity and hydrogen-bonding capabilities, but its efficacy in this domain has not been experimentally investigated or reported.

Pyrazole derivatives are extensively used as ligands in metal-catalyzed reactions due to the coordinating ability of their nitrogen atoms. These ligands can influence the reactivity and selectivity of metal centers in a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Despite the prevalence of pyrazole-based ligands, there are no specific reports on the application of this compound as a ligand in any metal-catalyzed process. Research in this area has focused on other pyrazole derivatives, often with different substitution patterns that are tailored to specific catalytic systems. The unique combination of substituents on the target compound has not been explored in the context of ligand design for metal catalysis.

Utility as a Synthon in Complex Organic Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis to represent a key fragment of a target molecule. The utility of a compound as a synthon is demonstrated by its successful incorporation into the synthesis of more complex structures.

Currently, there is a lack of published research demonstrating the use of this compound as a synthon in the synthesis of complex organic molecules. While the pyrazole ring itself is a common feature in many biologically active compounds and functional materials, the synthetic transformations and strategic applications of this specific chloro-substituted derivative have not been documented. The presence of the chloro substituent at the 4-position could potentially be exploited for further functionalization, for instance, through cross-coupling reactions, but such synthetic routes originating from this compound have not been reported in the scientific literature.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Pyrazole (B372694) Synthesis

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, hazardous organic solvents, and lengthy procedures, which are economically and environmentally taxing. researchgate.net The future of synthesizing compounds like 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole will heavily lean on green chemistry principles to mitigate these issues. The focus is shifting towards methodologies that are not only efficient and high-yielding but also operationally simple and environmentally benign. nih.gov

Key green strategies applicable to pyrazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step, reducing waste and improving atom economy. researchgate.netnih.gov One-pot synthesis of pyrazoles using heterogeneous catalysts is a prominent green approach. researchgate.net

Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water or ionic liquids is a core tenet of green chemistry. acs.orgthieme-connect.com Aqueous media, in particular, are being explored for the synthesis of various pyrazole-based compounds. acs.orgthieme-connect.com

Catalyst-Free and Solvent-Free Conditions: Reactions conducted under solvent-free conditions, for instance by grinding reactants together, represent a highly sustainable approach. researchgate.net The development of recyclable catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic routes. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, increased yields, energy efficiency. researchgate.net | Accelerating the cyclocondensation step between a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound. |

| Ultrasonic Irradiation | Enhanced reaction rates, often at lower temperatures. researchgate.net | Facilitating one-pot multicomponent reactions for the pyrazole core. researchgate.net |

| Aqueous Media Synthesis | Non-toxic, inexpensive, and readily available solvent. acs.orgthieme-connect.com | Performing the condensation reaction in water, potentially with a catalyst to improve solubility and reactivity. acs.org |

| Solvent-Free Grinding | Eliminates solvent waste, simple procedure. researchgate.netresearchgate.net | Mechanochemical synthesis by grinding the necessary precursors, possibly with a solid catalyst. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reduced waste. researchgate.net | Employing recyclable nanocatalysts for the formation of the pyrazole ring. researchgate.netthieme-connect.com |

Novel Functionalization Strategies for Diverse Pyrazole Derivatives

To explore a wider chemical space and potentially discover new functionalities, developing novel strategies to modify the this compound scaffold is essential. Post-synthesis functionalization allows for the creation of a library of derivatives from a common core structure.

Recent advances in this area focus on the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials, thereby making the process more efficient. rsc.org Transition-metal-catalyzed reactions have been particularly successful in forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole core. rsc.org

Emerging functionalization strategies include:

Direct C-H Arylation/Alkylation: Introducing new aryl or alkyl groups onto the pyrazole ring or the benzyl (B1604629) substituent can significantly alter the molecule's steric and electronic properties.

Fluorination and Fluoroalkylation: The incorporation of fluorine atoms or fluoroalkyl groups can enhance properties like metabolic stability and binding affinity, which is of great interest in medicinal chemistry. nih.gov

Borylation and Selanylation: Introducing boron or selenium moieties can create versatile intermediates for further cross-coupling reactions, opening up a vast array of potential derivatives. nih.gov

Electrooxidative Functionalization: This electrochemical method offers an efficient way to introduce halogen (Cl, Br, I) or sulfur atoms and to form N-N coupled products. nih.gov

| Functionalization Strategy | Potential Modification Site on this compound | Anticipated Outcome |

|---|---|---|

| Transition-Metal-Catalyzed C-H Arylation rsc.org | Para-position of the benzyl ring | Generation of biaryl structures with potentially enhanced biological activity. |

| Direct Fluorination nih.gov | Benzyl ring or methyl groups | Improved metabolic stability and lipophilicity. |

| N-Arylation/Alkylation nih.gov | Not applicable (N1 position is substituted) | Focus would shift to C-H functionalization of existing substituents. |

| Amination nih.gov | Substitution of the chloro group at C4 | Introduction of a key functional group for hydrogen bonding and further derivatization. |

Integration of Advanced Analytical and Computational Techniques

The synergy between experimental work and computational chemistry is becoming indispensable for modern chemical research. eurasianjournals.com For this compound and its future derivatives, integrating advanced analytical and computational tools will accelerate the discovery and development process.

Computational studies can provide deep insights into the molecule's structural and functional properties. eurasianjournals.com Techniques such as:

Density Functional Theory (DFT): Can be used to understand the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. nih.govresearchgate.net

Molecular Docking: Can predict the binding modes and affinities of pyrazole derivatives to biological targets like enzymes, guiding the design of new bioactive compounds. eurasianjournals.comnih.gov

Molecular Dynamics (MD) Simulations: Allow for the exploration of the dynamic behavior and conformational flexibility of the molecule, which is crucial for understanding its interactions in a biological system. eurasianjournals.com

Advanced analytical techniques are vital for unambiguous structure elucidation and characterization. ekb.egnih.gov While standard techniques like NMR, IR, and mass spectrometry are routine, future research will likely involve:

2D NMR Techniques (HSQC, HMBC): Essential for confirming the connectivity of complex derivatives. ekb.egjocpr.com

Single-Crystal X-ray Diffraction: Provides definitive proof of the three-dimensional structure, which is invaluable for understanding intermolecular interactions and for validating computational models. nih.govnih.gov

The integration of these techniques allows for a comprehensive understanding of structure-property relationships, enabling a more rational design of pyrazole derivatives with desired characteristics. nih.gov

Exploration of New Applications in Specialized Chemical Fields

While pyrazoles are well-known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, future research on this compound could venture into more specialized areas. allresearchjournal.comglobalresearchonline.netnih.gov The unique substitution pattern of this compound may lend itself to novel applications beyond traditional medicinal chemistry.

Potential emerging application areas include:

Materials Science: Pyrazole derivatives have been investigated for their use as luminescent and fluorescent agents, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov The specific electronic properties of this compound could be tuned for such applications.

Agrochemicals: The pyrazole scaffold is present in various fungicides, herbicides, and insecticides. mdpi.com Screening new derivatives for agrochemical activity could open up a significant market.

Coordination Chemistry: Pyrazoles can act as ligands for metal catalysis. allresearchjournal.com Functionalized derivatives could be developed as novel ligands for transition metals, leading to new catalysts for organic synthesis.

Functional Dyes: The chromophoric properties of pyrazole-based systems could be exploited in the development of specialized dyes, such as those used in imaging or as molecular sensors. globalresearchonline.net

The exploration of these specialized fields requires interdisciplinary collaboration and a willingness to look beyond the established applications of the pyrazole scaffold. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or their equivalents. For example:

- Hydrazine + Diketone Route : A mixture of 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine and 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen yields pyrazole derivatives after refluxing, quenching, extraction, and chromatographic purification .

- Alkylation Approach : Ethyl 3-phenyl-1H-pyrazole-5-carboxylate can react with 1-chloro-4-(chloromethyl)benzene in acetonitrile under reflux, followed by column chromatography (82% yield) .

Key Considerations : Solvent choice (ethanol, acetonitrile), reaction time (3–12 hours), and purification methods (column chromatography, recrystallization) are critical for reproducibility.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD confirms the pyrazole ring geometry and substitution patterns. For example, the monoclinic crystal system (space group P21) with cell parameters a = 6.2303 Å, b = 5.5941 Å, and β = 97.049° was reported for 4-benzyl-3,5-dimethyl-1H-pyrazole .

- NMR Spectroscopy : H and C NMR identify methyl, benzyl, and chloro substituents. For related pyrazoles, methyl groups resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .

- FTIR : Stretching vibrations for C–Cl (~650 cm) and C=N (~1600 cm) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Use bases like triethylamine to neutralize HCl byproducts in chloroacetylation reactions, improving reaction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates in alkylation steps .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks. For example, heating at 80°C for 3 hours increased yields by 15% in analogous pyrazole syntheses .

Data-Driven Example :

| Condition | Yield (%) | Reference |

|---|---|---|

| Ethanol, 12 h reflux | 65 | |

| Acetonitrile, 3 h | 82 |

Q. How do substitution patterns on the pyrazole ring influence biological activity or chemical reactivity?

Methodological Answer:

- Steric Effects : 3,5-Dimethyl groups increase steric hindrance, reducing electrophilic substitution but stabilizing tautomeric forms .

- Electronic Effects : The electron-withdrawing chloro group at position 4 enhances electrophilic reactivity at position 1, facilitating benzylation .

- Biological Implications : Substitutions at position 1 (e.g., benzyl, aroyl) modulate interactions with biological targets. For example, 1-aroyl derivatives exhibit anti-HCV activity due to improved binding to viral proteases .

Q. How to resolve contradictions between computational predictions and experimental data regarding reactivity or biological activity?

Methodological Answer:

- Case Study : If DFT calculations predict nucleophilic reactivity at position 5 but experimental data show no reaction:

- Validate Computational Models : Re-examine basis sets (e.g., B3LYP/6-31G*) and solvent effects in simulations .

- Experimental Replication : Use kinetic studies (e.g., time-resolved NMR) to detect transient intermediates .

- Crystallographic Analysis : Confirm steric blocking by 3,5-dimethyl groups via XRD .

Q. What strategies are used to assess the compound’s biological activity against specific targets (e.g., anticancer, antiviral)?

Methodological Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, pyrazole derivatives with IC < 10 µM are prioritized .

- Molecular Docking : Simulate binding to HCV NS5B polymerase or human kinases (e.g., EGFR) using AutoDock Vina .

- SAR Studies : Compare analogs (e.g., 1-(4-chlorobenzyl) vs. 1-benzyl derivatives) to identify critical substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Source of Contradiction : Variability in assay conditions (e.g., cell line, serum concentration).

- Resolution Steps :

- Standardize Protocols : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hours) .

- Control Experiments : Test purity via HPLC (>95%) to rule out impurity-driven effects .

- Meta-Analysis : Compare data across ≥3 independent studies to identify trends .

8. Challenges in interpreting NMR spectra due to tautomerism or steric hindrance

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.